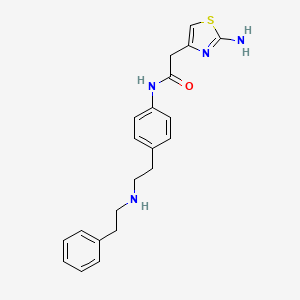

Cyano(hydroxyimino)acetic acid

Descripción general

Descripción

Cyano(hydroxyimino)acetic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also known as a highly efficient coupling additive and is considered a safer, non-explosive alternative to HOBt .

Synthesis Analysis

The synthesis of Cyano(hydroxyimino)acetic acid involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A study on the synthesis and characterization of Ni(II) and Cu(II) cyanoximates indicates that Cyano(hydroxyimino)acetic acid can be synthesized from its precursor .

Molecular Structure Analysis

The molecular formula of Cyano(hydroxyimino)acetic acid is C3H2N2O3 . The compound has a molecular weight of 114.06 g/mol . The InChIKey of the compound is CNEFRTDDIMNTHC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of Cyano(hydroxyimino)acetic acid include a molecular weight of 114.06 g/mol . The compound has a topological polar surface area of 93.7 Ų and a complexity of 174 .

Aplicaciones Científicas De Investigación

Ligand for Metal Ions : It was found to be an effective ligand for copper(II) and nickel(II) ions, forming dimeric complexes. This property makes it useful in studies involving metal coordination chemistry (Sliva et al., 1998).

Thionation Reactant : In a study, it was converted into its dithio derivative, highlighting its potential for chemical synthesis and modification (Hung et al., 2017).

Study of Hydrogen Bonding : Its behavior in hydrogen bonding was studied, offering insights into its electron-withdrawing effects, which are crucial in molecular structure analysis (Malek et al., 2004).

Synthesis of Ureas and Hydroxamic Acids : Demonstrated use in the synthesis of ureas and hydroxamic acids from carboxylic acids, indicating its role in organic synthesis and drug development (Thalluri et al., 2014).

Additive in Synthesis of Novel Compounds : Used as an additive in the synthesis of α-ketoamide derivatives, showcasing its utility in enhancing reaction efficiency and product purity (El‐Faham et al., 2013).

pH Modulatory Agent in Peptide Chemistry : Its derivative, Oxyma, was evaluated for its buffering capacity in peptide chemistry, highlighting its utility in reducing side reactions (Subirós‐Funosas et al., 2012).

Interaction with Metal Ions : Studied for its interaction with sodium(I), nickel(II), and copper(II) ions, contributing to understanding of metal-ligand interactions in coordination chemistry (Malek et al., 2005).

Advancements in Acylation Methodologies : Reviewed for its role in recent advancements in acylation chemistry, particularly in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).

Safety And Hazards

Cyano(hydroxyimino)acetic acid is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyano-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEFRTDDIMNTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824046 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(hydroxyimino)acetic acid | |

CAS RN |

78325-18-5 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)